molecular formula C21H22N4O3S B2619584 N-isopropyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1235049-18-9

N-isopropyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2619584
CAS RN: 1235049-18-9
M. Wt: 410.49
InChI Key: ZLESKXUXMWQBRT-UHFFFAOYSA-N
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Description

N-isopropyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'NITTA' and is synthesized using specific methods to ensure its purity and stability.

Mechanism of Action

The mechanism of action of NITTA is not fully understood, but studies suggest that it may work by inhibiting specific enzymes or proteins involved in various cellular processes. For example, NITTA has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cell proliferation.
Biochemical and physiological effects:
NITTA has been shown to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, inhibiting bacterial and fungal growth, and reducing inflammation. Additionally, studies have shown that NITTA can modulate specific signaling pathways involved in cellular processes, such as the MAPK/ERK pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of NITTA is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, NITTA has shown broad-spectrum antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of NITTA is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the mechanism of action of NITTA is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on NITTA. One potential direction is to further investigate its mechanism of action and identify specific targets for its activity. Additionally, studies could focus on optimizing the synthesis process to improve the yield and purity of the compound. Furthermore, research could explore the potential of NITTA as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, N-isopropyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a chemical compound that has shown great potential in various scientific research applications. Its potential as a therapeutic agent for cancer and inflammatory diseases, as well as its broad-spectrum antimicrobial activity, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of NITTA involves a series of chemical reactions that require specialized equipment and expertise. The process begins with the preparation of 5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazole-2-thiol, which is then reacted with isopropyl chloroacetate to form N-isopropyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide. The final product is purified through various techniques, including column chromatography, to ensure its purity and stability.

Scientific Research Applications

NITTA has shown great potential in various scientific research applications, including cancer treatment, antimicrobial activity, and anti-inflammatory effects. Studies have shown that NITTA can induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, NITTA has shown promising results in inhibiting the growth of various bacterial and fungal strains, making it a potential candidate for antimicrobial therapy. Furthermore, NITTA has demonstrated anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-[1-(4-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14(2)23-20(26)13-29-21-22-12-19(16-5-4-6-18(11-16)25(27)28)24(21)17-9-7-15(3)8-10-17/h4-12,14H,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLESKXUXMWQBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC(C)C)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-2-((5-(3-nitrophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

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